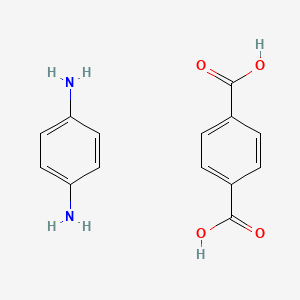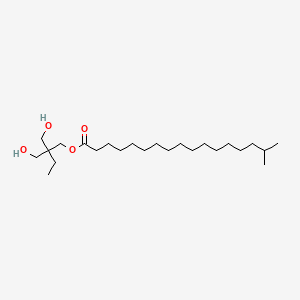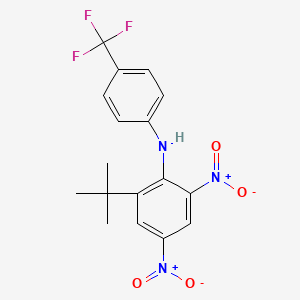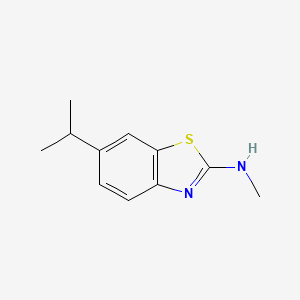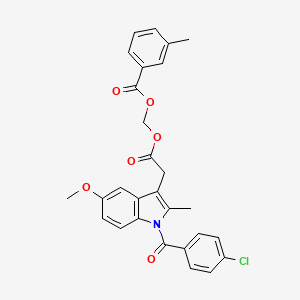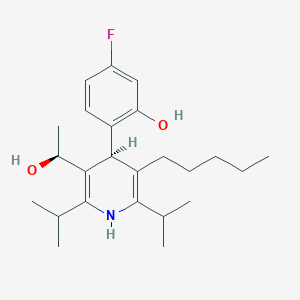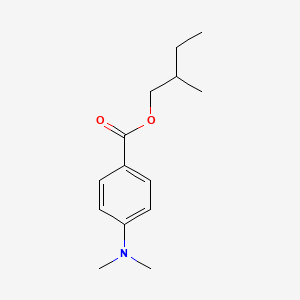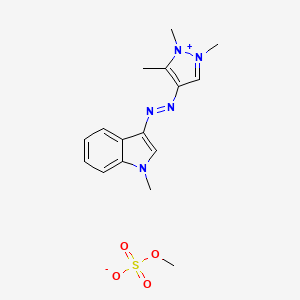
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate typically involves the following steps:
Formation of the Azo Group: The azo group is formed by the reaction of an aromatic amine with nitrous acid, resulting in the formation of a diazonium salt. This diazonium salt then reacts with another aromatic compound to form the azo compound.
Methylation: The compound undergoes methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield aromatic amines.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: May be used in staining techniques for microscopy.
Industry: Used in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules, leading to various effects.
相似化合物的比较
Similar Compounds
- 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium chloride
- 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium bromide
Uniqueness
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate is unique due to its specific methyl sulphate group, which may impart different solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
属性
CAS 编号 |
75284-34-3 |
|---|---|
分子式 |
C16H21N5O4S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
(1-methylindol-3-yl)-(1,2,3-trimethylpyrazol-1-ium-4-yl)diazene;methyl sulfate |
InChI |
InChI=1S/C15H18N5.CH4O4S/c1-11-13(10-19(3)20(11)4)16-17-14-9-18(2)15-8-6-5-7-12(14)15;1-5-6(2,3)4/h5-10H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
DSTXLXLXQYCVCA-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=[N+](N1C)C)N=NC2=CN(C3=CC=CC=C32)C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


